4,6-dichloro-N-cyclopropylpyrimidin-2-amine
CAS No.: 270929-29-8
Cat. No.: VC5618703
Molecular Formula: C7H7Cl2N3
Molecular Weight: 204.05
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 270929-29-8 |
---|---|
Molecular Formula | C7H7Cl2N3 |
Molecular Weight | 204.05 |
IUPAC Name | 4,6-dichloro-N-cyclopropylpyrimidin-2-amine |
Standard InChI | InChI=1S/C7H7Cl2N3/c8-5-3-6(9)12-7(11-5)10-4-1-2-4/h3-4H,1-2H2,(H,10,11,12) |
Standard InChI Key | PSQRJHBCMKZLQW-UHFFFAOYSA-N |
SMILES | C1CC1NC2=NC(=CC(=N2)Cl)Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The molecular formula of 4,6-dichloro-N-cyclopropylpyrimidin-2-amine is C₇H₇Cl₂N₃, with a molar mass of 220.06 g/mol. Its structure (Figure 1) consists of a pyrimidine core substituted with chlorine atoms at positions 4 and 6, while a cyclopropyl group is attached via an amine linkage at position 2 . The SMILES notation (C1CC1NC2=NC(=CC(=N2)Cl)Cl) and InChIKey (PSQRJHBCMKZLQW-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features .
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C₇H₇Cl₂N₃ |
SMILES | C1CC1NC2=NC(=CC(=N2)Cl)Cl |
InChIKey | PSQRJHBCMKZLQW-UHFFFAOYSA-N |
Predicted Collision Cross Section (Ų) | 136.8 ([M+H]⁺) |
Tautomerism and Electronic Effects
The compound exhibits prototropic tautomerism, a phenomenon common to 2-aminopyrimidines. Equilibrium between the amine (A) and imine (B) forms (Scheme 1) influences reactivity, as the imine tautomer enhances NH proton acidity, facilitating participation in hydrogen bonding and metal coordination . This tautomerism has implications for synthetic applications, particularly in palladium-catalyzed cross-coupling reactions .
Synthesis and Reactivity
Monoamination Strategies
The synthesis of 4,6-dichloro-N-cyclopropylpyrimidin-2-amine typically proceeds via nucleophilic aromatic substitution (SNAr) on 4,6-dichloropyrimidine. Optimized conditions involve:
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Substrate: 4,6-dichloropyrimidine
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Nucleophile: Cyclopropylamine
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Base: K₂CO₃ (4 equiv)
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Solvent: DMF
Under these conditions, the primary amine attacks the electron-deficient C2 position, displacing chloride. Steric effects from the cyclopropyl group modestly reduce yields compared to linear alkylamines, with reported yields ranging from 60–75% for analogous systems .
Challenges in Diamination
Introducing a second amine substituent at C4 or C6 is hindered by the electron-donating effect of the existing C2-amine, which deactivates the ring toward further SNAr. Palladium-catalyzed Buchwald-Hartwig amination offers a viable pathway, though competing N,N-diheteroarylation and oligomerization have been observed in related systems . For example, reactions employing Pd(0)/BINAP catalysts with adamantane-containing amines produced undesired oligomers (e.g., [M+H]⁺ 738.48 for trimeric species) .
Physicochemical Properties
Mass Spectrometric Profiling
Collision cross-section (CCS) values, predicted via ion mobility spectrometry, aid in characterizing gas-phase ion behavior. Key adducts include:
Table 2: Predicted CCS Values
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 204.00899 | 136.8 |
[M+Na]⁺ | 225.99093 | 152.7 |
[M-H]⁻ | 201.99443 | 146.5 |
Solubility and Stability
While experimental solubility data are unavailable, computational models suggest moderate lipophilicity (clogP ≈ 2.1), favoring solubility in polar aprotic solvents like DMSO. The compound is stable under inert atmospheres but may undergo hydrolysis in aqueous acidic or basic conditions due to the lability of the C-Cl bonds.
Analytical Characterization
Spectroscopic Signatures
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¹H NMR: Cyclopropyl protons resonate as a multiplet at δ 1.0–1.5 ppm, while pyrimidine H5 appears as a singlet near δ 8.2 ppm .
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¹³C NMR: C4 and C6 chlorine substituents deshield adjacent carbons to δ 160–165 ppm .
Chromatographic Behavior
High-performance liquid chromatography (HPLC) retention times are influenced by the compound’s moderate polarity. Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) are recommended for analysis.
Future Directions
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Synthetic Optimization: Developing enantioselective routes to access chiral cyclopropyl derivatives.
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Biological Screening: Evaluating kinase inhibition profiles and cytotoxicity in cancer cell lines.
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Computational Modeling: DFT studies to quantify tautomeric equilibrium constants and predict reactivity.
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